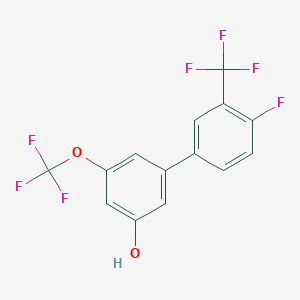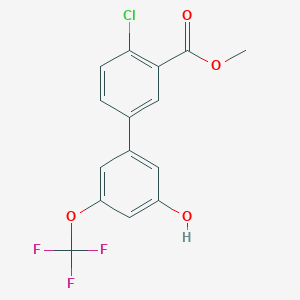
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-PCP-3-TFP) is a chemical compound that is used in a variety of scientific applications, ranging from synthesis to medicinal research. It is a colorless, odorless, and water-soluble compound that can be synthesized from pyrrolidine, carbonyl chloride, and trifluoromethoxybenzene. 5-PCP-3-TFP has been found to be useful in a variety of medicinal research applications due to its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to be useful in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 4-benzyl-3-trifluoromethoxyphenol and 4-methyl-3-trifluoromethoxyphenol. It has also been used as a catalyst in the synthesis of various organic compounds, such as pyrrolidin-3-ylmethyl esters. Additionally, 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in medicinal research, particularly in the study of the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are hormones that regulate inflammation, pain, and other physiological processes. By inhibiting COX-2, 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% is thought to reduce inflammation and pain, as well as other physiological processes.
Biochemical and Physiological Effects
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to reduce inflammation and pain, as well as other physiological processes. Additionally, it has been found to have antioxidant and anti-cancer properties. It has also been found to have anticonvulsant, anxiolytic, and antinociceptive effects.
Advantages and Limitations for Lab Experiments
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. Additionally, it is a water-soluble compound, making it easy to use in a variety of experiments. However, it is important to note that the compound is toxic and can cause skin and eye irritation if not handled properly.
Future Directions
The potential applications of 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% are vast, and there are many future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds, as well as its potential therapeutic applications. Finally, further research could be conducted to explore its potential toxicity and its potential side effects.
Synthesis Methods
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a series of reactions. First, pyrrolidine is reacted with carbonyl chloride in a 1:1 molar ratio to form an intermediate product. This intermediate product is then reacted with trifluoromethoxybenzene using a Friedel-Crafts alkylation reaction. This reaction yields 5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol, 95% with a purity of 95%.
properties
IUPAC Name |
[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)25-16-10-14(9-15(23)11-16)12-4-3-5-13(8-12)17(24)22-6-1-2-7-22/h3-5,8-11,23H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFMNVBSRSBFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686757 | |
| Record name | [3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pyrrolidinylcarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-90-2 | |
| Record name | Methanone, [3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-3-yl]-1-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261952-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
